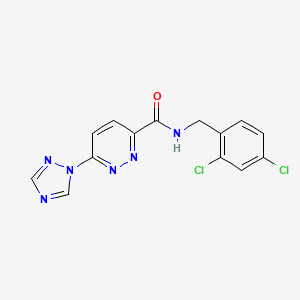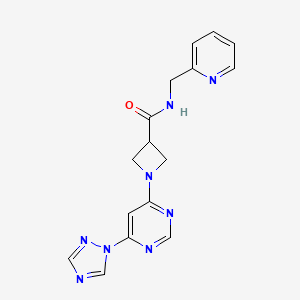
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, commonly known as BRD7389, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine carboxamides and has been shown to exhibit potent inhibitory activity against several protein kinases, including CDK9, CDK12, and CDK13.
Aplicaciones Científicas De Investigación
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives, including N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, play a significant role in organic chemistry due to their heteroatoms and derivatives. These compounds are widely employed in the synthesis of optical sensors due to their exquisite sensing materials and a range of biological and medicinal applications. Pyrimidine derivatives' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This highlights the vast potential of pyrimidine derivatives in both the creation of optical sensors and their broader biological and medicinal significance (Jindal & Kaur, 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine derivatives are crucial in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These developments underscore the importance of pyrimidine and its derivatives in advancing the field of optoelectronic materials, demonstrating the versatility and potential of N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in this domain (Lipunova et al., 2018).
Pharmacophore Design of Kinase Inhibitors
Pyrimidine-based derivatives are known for their role as selective inhibitors of specific kinases, indicating their potential in therapeutic applications. The design and synthesis of such inhibitors highlight the medicinal chemistry significance of pyrimidine derivatives in creating targeted therapies for various diseases. This application demonstrates the therapeutic potential of pyrimidine derivatives, including N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, in drug discovery and development (Scior et al., 2011).
Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research
Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives, as well as their structure–activity relationships (SARs), have been extensively studied. This research underlines the critical role of pyrimidine derivatives in developing new therapeutic agents for treating inflammation and cancer, showcasing the medicinal chemistry applications of compounds like N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (Rashid et al., 2021).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)19-15(21)13-9-14(18-10-17-13)20-7-3-4-8-20/h1-2,5-6,9-10H,3-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVSDBDHSFVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2800461.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)
methanone](/img/structure/B2800464.png)
![2-(4-ethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2800466.png)


![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one](/img/structure/B2800469.png)
![3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2800470.png)

![methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2800472.png)
![2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2800474.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2800483.png)